molecular formula C8H11ClN2O B11818880 N'-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride

N'-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride

Cat. No.: B11818880
M. Wt: 186.64 g/mol
InChI Key: SUFOKYMNVDKXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H10N2O·HCl. It is also known by its IUPAC name, nitroso (p-tolyl)methanamine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.

Preparation Methods

The synthesis of N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride involves several steps. One common method includes the reaction of 4-methylbenzene-1-carboximidamide with hydroxylamine hydrochloride under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization to obtain the desired compound .

Chemical Reactions Analysis

N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. It may also interact with proteins and other biomolecules, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride can be compared with other similar compounds such as:

    4-methylbenzene-1-carboximidamide: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    N’-hydroxybenzene-1-carboximidamide: Similar structure but without the methyl group, leading to variations in its biological and chemical behavior.

    N’-hydroxy-4-chlorobenzene-1-carboximidamide:

N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

N'-hydroxy-4-methylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c1-6-2-4-7(5-3-6)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H

InChI Key

SUFOKYMNVDKXRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.